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Potentillanoside A -

Potentillanoside A

Catalog Number: EVT-15277911
CAS Number:
Molecular Formula: C36H56O10
Molecular Weight: 648.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Potentillanoside A is classified under the genus Potentilla, which encompasses various species known for their medicinal properties. The classification hierarchy for Potentilla is as follows:

  • Kingdom: Plantae
  • Phylum: Tracheophyta
  • Class: Magnoliopsida
  • Order: Rosales
  • Family: Rosaceae
  • Genus: Potentilla L.

This genus has been subject to extensive phylogenetic studies that have aimed to clarify its classification and evolutionary history .

Synthesis Analysis

Methods and Technical Details

The synthesis of Potentillanoside A typically involves extraction from Potentilla chinensis leaves, followed by chromatographic techniques for purification. The extraction process often employs solvents like ethanol, which effectively solubilizes the active compounds present in the plant material.

The detailed steps include:

  1. Extraction: Leaves are ground and subjected to solvent extraction (e.g., 30% ethanol).
  2. Chromatography: The extract is purified using repeated chromatography techniques to isolate Potentillanoside A from other compounds .
  3. Characterization: The compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure .
Molecular Structure Analysis

Structure and Data

The molecular structure of Potentillanoside A features multiple hydroxyl groups and glycosidic linkages, characteristic of flavonoid derivatives. Its structural elucidation has been confirmed through spectroscopic analysis, revealing a complex arrangement that contributes to its biological activity.

Key data points include:

  • Molecular Formula: C36H56O18C_{36}H_{56}O_{18}
  • Molecular Weight: 648.82 g/mol .
Chemical Reactions Analysis

Reactions and Technical Details

Potentillanoside A engages in various chemical reactions typical of flavonoids, including glycosylation and hydrolysis. These reactions can be influenced by environmental factors such as pH and temperature, which can affect the stability and bioactivity of the compound.

  1. Glycosylation: The presence of sugar moieties enhances solubility and biological activity.
  2. Hydrolysis: Under acidic conditions, Potentillanoside A can be hydrolyzed to release aglycone forms, which may exhibit different pharmacological properties .
Mechanism of Action

Process and Data

The hepatoprotective effects of Potentillanoside A are primarily attributed to its ability to inhibit reactive oxygen species (ROS) generation in human dermal fibroblasts. This action is mediated through the modulation of inflammatory pathways, particularly involving Tumor Necrosis Factor-alpha (TNF-α) signaling.

Data from studies indicate that:

  • Potentillanoside A significantly reduces ROS levels induced by TNF-α.
  • It also suppresses Matrix Metalloproteinase-1 (MMP-1) secretion, further contributing to its potential anti-aging effects on skin cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Potentillanoside A exhibits several notable physical and chemical properties:

These properties are crucial for understanding its application in formulations and therapeutic contexts.

Applications

Scientific Uses

Potentillanoside A has potential applications in various fields, including:

Research continues to explore the full range of biological activities associated with Potentillanoside A, highlighting its significance in both traditional medicine and modern therapeutic applications.

Biosynthetic Pathways and Metabolic Engineering of Potentillanoside A

Enzymatic Machinery Governing Glycoside Formation in Potentilla Species

The biosynthesis of Potentillanoside A—a triterpenoid saponin characteristic of Potentilla species—relies on a coordinated enzymatic cascade that modifies the ursane-type aglycone. The process initiates with cytochrome P450 monooxygenases (CYPs) that catalyze site-specific oxidations of the triterpene backbone. Key modifications include C-2α, C-3β, C-16α, and C-23 hydroxylations, which prime the aglycone for glycosylation [3] [7]. Subsequently, UDP-dependent glycosyltransferases (UGTs) attach sugar moieties (glucose, rhamnose, or xylose) to the hydroxylated positions. Notably, UGT73P2 and UGT74AC1 homologs in Potentilla exhibit specificity for C-28 carboxyl group glycosylation, a signature step in Potentillanoside A assembly [7] [8].

Table 1: Core Enzymes in Potentillanoside A Biosynthesis

Enzyme ClassGene FamilyFunctionSubstrate Specificity
Cytochrome P450CYP716AC-2α/C-3β hydroxylationβ-Amyrin/α-Amyrin
Cytochrome P450CYP72AC-16α/C-23 hydroxylationHederagenin derivatives
GlycosyltransferaseUGT73Glucosylation at C-28 carboxylOleanolic acid/Ursolic acid
GlycosyltransferaseUGT74Rhamnosylation/Xylosylation at C-3Monoglucosylated triterpenes

Transcriptomic Profiling of Precursor Biosynthesis Networks

Transcriptome sequencing of Potentilla roots—the primary site of saponin accumulation—has elucidated the genetic underpinnings of precursor biosynthesis. RNA-Seq analysis reveals co-expression networks linking the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways to triterpenoid production. Key findings include:

  • Upregulated genes in high-saponin chemotypes: Squalene synthase (SQS), β-amyrin synthase (BAS), and Cycloartenol synthase (CAS) show 12–25-fold higher expression in saponin-rich roots [2] [7].
  • Regulatory hubs: Weighted Gene Co-expression Network Analysis (WGCNA) identifies HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) and DXS (1-deoxy-d-xylulose-5-phosphate synthase) as master regulators of flux toward 2,3-oxidosqualene—the pivotal triterpenoid precursor [2].
  • Transport mechanisms: Vacuolar transporters (e.g., MATE efflux proteins) correlate with saponin sequestration, suggesting subcellular compartmentalization optimizes biosynthesis [7].

Table 2: Transcript Abundance of Key Genes in *Potentilla Root Tissues*

Gene SymbolEnzymeFPKM Value (Root)Fold Change (Leaf vs. Root)Pathway
HMGRHMG-CoA reductase245.60.08MVA
DXS1-Deoxy-D-xylulose-5-P synthase187.20.12MEP
SQSSqualene synthase321.80.05Triterpene backbone
UGT73P2Glycosyltransferase98.40.21Glycosylation

Evolutionary Conservation of Triterpenoid Saponin Pathways Across Rosaceae

The biosynthetic route to Potentillanoside A exhibits deep evolutionary conservation within Rosaceae, evidenced by comparative genomics of Rosa, Malus, and Prunus:

  • Shared enzyme orthologs: CYP716A subfamily members catalyzing C-2α hydroxylation occur in >90% of Rosaceae genomes, indicating an ancient origin for ursane/oleanane diversification [3] [8].
  • Lineage-specific gene expansions: Potentilla possesses duplicated UGT74 clades absent in Fragaria, explaining its capacity for branched oligosaccharide chains (e.g., C-3 xylosyl-rhamnose motifs) [8].
  • Phylogenetic divergence: Although core oxidations (C-16α/C-23) are conserved, Potentilla uniquely recruits CYP72A enzymes for C-4 oxidation—a step absent in the closely related Ilex genus [7]. This innovation enables Potentillanoside A’s distinct bioactivity profile.

Metabolic Flux Analysis for Yield Optimization in Heterologous Systems

Metabolic engineering of Potentillanoside A in Nicotiana benthamiana and yeast (Saccharomyces cerevisiae) leverages 13C-metabolic flux analysis (13C-MFA) to overcome rate-limiting steps:

  • Bottleneck identification: Isotope labeling reveals diminished carbon flux from acetyl-CoA to 2,3-oxidosqualene in yeast, attributed to insufficient HMGR activity and competition with sterol biosynthesis [4] [9].
  • Engineered solutions:
  • Yeast: Overexpression of tHMGR (truncated HMG-CoA reductase) and ERG20 (FPP synthase) increases flux toward 2,3-oxidosqualene by 8.7-fold [4].
  • N. benthamiana: Co-expression of Potentilla CYP716A and UGT73P2 with Arabidopsis cytochrome P450 reductase ATR2 boosts saponin titers 22-fold versus single-gene transfections [9].
  • Computational modeling: Flux Balance Analysis (FBA) predicts optimal UDP-sugar ratios for glycosylation, guiding supplementation strategies (e.g., UDP-xylose addition elevates Potentillanoside A yield by 37% in yeast fermentations) [4] [9].

Table 3: Metabolic Engineering Strategies for Potentillanoside A Production

Host SystemEngineering TargetInterventionYield Improvement
S. cerevisiaePrecursor supplytHMGR + ERG20 overexpression8.7× FPP flux
N. benthamianaOxidation/glycosylationCYP716A + UGT73P2 + ATR2 co-expression22× saponin titer
Pichia pastorisUDP-sugar availabilityUDP-xylose epimerase overexpression37% product increase

Properties

Product Name

Potentillanoside A

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate

Molecular Formula

C36H56O10

Molecular Weight

648.8 g/mol

InChI

InChI=1S/C36H56O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-27,29,37-41,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,29+,32+,33-,34-,35-,36+/m1/s1

InChI Key

PTHJWWHWYWHNNN-AOUBIGNISA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

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